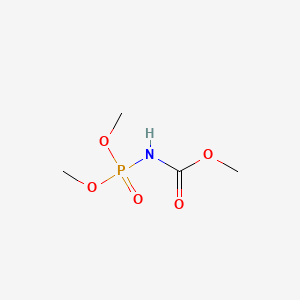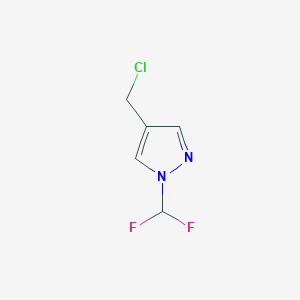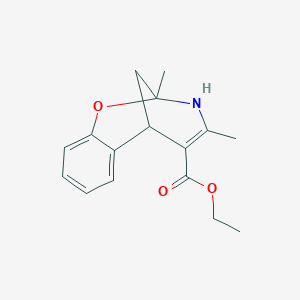![molecular formula C12H8Cl2O3 B12222249 5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride](/img/structure/B12222249.png)
5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride is an organic compound with the molecular formula C12H8Cl2O3 and a molecular weight of 271.1 g/mol . This compound is characterized by the presence of a furoyl chloride group attached to a chlorophenoxy methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride typically involves the reaction of 5-[(2-Chlorophenoxy)methyl]-2-furoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-[(2-Chlorophenoxy)methyl]-2-furoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound from the corresponding acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
5-[(2-Chlorophenoxy)methyl]-2-furoic Acid: Formed through hydrolysis.
Scientific Research Applications
5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the acyl chloride group .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)methyl]-2-furoyl chloride: Similar structure but with a different position of the chlorine atom on the phenoxy group.
5-[(2-Fluorophenoxy)methyl]-2-furoyl chloride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of derivatives formed. This makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
Molecular Formula |
C12H8Cl2O3 |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2 |
InChI Key |
NMYUXDZCDXFZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-Pyridyl(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12222174.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12222180.png)
![4'-Benzyl-6'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B12222184.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12222195.png)

![5-Ethyl-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12222203.png)
![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B12222206.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B12222220.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12222225.png)


![1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12222247.png)

